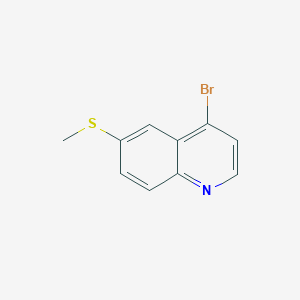

4-Bromo-6-(methylthio)quinoline

Description

4-Bromo-6-(methylthio)quinoline is a halogenated and sulfur-substituted quinoline derivative. The bromine atom at the 4-position and methylthio (-SCH₃) group at the 6-position distinguish it from other quinoline-based compounds. These substituents influence its electronic properties, solubility, and reactivity, making it valuable in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C10H8BrNS |

|---|---|

Molecular Weight |

254.15 g/mol |

IUPAC Name |

4-bromo-6-methylsulfanylquinoline |

InChI |

InChI=1S/C10H8BrNS/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 |

InChI Key |

PHWIHZPVBCKTAP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=C(C=CN=C2C=C1)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the quinoline core with appropriate substitution,

- Introduction of the bromine atom at the 4-position,

- Installation of the methylthio group at the 6-position.

The synthetic routes are often adaptations of quinoline synthesis methods, such as Skraup or Friedländer syntheses, followed by selective halogenation and thioether formation.

Preparation of 4-Bromomethylquinoline-2(H)-ketone as a Key Intermediate

A relevant precursor to substituted quinolines is 4-bromomethylquinoline-2(H)-ketone. According to a patented method, this intermediate can be prepared from acetoacetanilide via bromination and cyclization steps with high yield and purity, which can be adapted for further functionalization to this compound.

Stepwise synthesis (from patent CN103923003A):

| Step | Procedure | Conditions | Yield & Purity |

|---|---|---|---|

| I | Bromination of acetoacetanilide in organic solvent (ethylene dichloride, chloroform, or methylene dichloride) with bromine (molar ratio Br2:acetoacetanilide = 1:1 to 1.3:1) | Dropwise addition of bromine twice, solvent evaporation, pH adjustment to 6-7 with alkali (NaOH, wormwood salt, or Na2CO3), centrifugation | Crude acetoacetanilide bromide obtained |

| II | Cyclization: Slow addition of acetoacetanilide bromide to concentrated sulfuric acid at 0–20°C, reaction for 3 hours at 5–20°C, quenching in water, pH adjustment to 6–7, washing, and recrystallization with alcohol | Temperature control critical; alcohol pulping at 10–40°C, cooling to 0–5°C, drying | Yield up to 93%, purity >99.5% (HPLC area normalization method) |

This method solves issues of dibromide by-products and low purity, enabling large-scale industrial production of 4-bromomethylquinoline-2(H)-ketone, a potential precursor to this compound.

Synthesis of 6-Bromo-4-substituted Quinoline Derivatives

While direct literature on this compound is sparse, synthetic strategies for related 6-bromo-4-substituted quinolines provide valuable insight. For example, 6-bromo-4-iodoquinoline synthesis involves:

- Cyclization of triethyl orthoformate, Meldrum's acid, and 4-bromoaniline,

- Chlorination using phosphorus oxychloride,

- Halogen exchange to introduce iodine at the 4-position.

This multi-step approach can be adapted for methylthio substitution at the 6-position by replacing or modifying the nucleophilic substitution step.

Introduction of the Methylthio Group at the 6-Position

The methylthio group (-SCH3) can be introduced via nucleophilic aromatic substitution or cross-coupling reactions starting from 6-haloquinoline derivatives:

- Nucleophilic substitution: Reaction of 6-chloro- or 6-bromoquinoline derivatives with sodium methylthiolate (CH3SNa) under controlled conditions.

- Cross-coupling: Palladium-catalyzed coupling of 6-halogenated quinoline with methylthiol or methylthiolate sources.

These methods require the quinoline core to be pre-halogenated at the 6-position and brominated at the 4-position.

Example Synthetic Route Summary

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 4-Bromoaniline | Meldrum's acid, triethyl orthoformate, reflux | 6-Bromoquinolin-4-ol | Cyclization step |

| 2 | 6-Bromoquinolin-4-ol | POCl3, DMF, 110°C, 3 h | 6-Bromo-4-chloroquinoline | Chlorination |

| 3 | 6-Bromo-4-chloroquinoline | Sodium methylthiolate, solvent (e.g., DMF), heat | This compound | Nucleophilic substitution |

| 4 | Purification | Column chromatography or recrystallization | Pure this compound | Yield and purity depend on conditions |

Analytical Data and Research Results

Purity and Yield

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns and purity.

- High-Performance Liquid Chromatography (HPLC): Used for purity analysis, with area normalization methods showing >99% purity in intermediates.

- Elemental Analysis: Confirms calculated vs. measured values for C, H, N, O, and Br content.

- Mass Spectrometry (MS): Confirms molecular weight and substitution.

Representative NMR Data for this compound

| Proton Signal | Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic H | 7.5–9.0 | Multiplet | Quinoline ring protons |

| Methylthio CH3 | ~2.5 | Singlet | Methyl group attached to sulfur |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination & Cyclization (Patent CN103923003A) | Acetoacetanilide | Br2, H2SO4, NaOH | 0–20°C, 3 h reaction | 90–93 | >99.3 | Industrial scale, high purity |

| Cyclization via Meldrum's acid route | 4-Bromoaniline, Meldrum's acid, triethyl orthoformate | POCl3, NaI | 80–190°C, multiple steps | ~35–70 (varies) | Not always optimized | Used for 6-bromo-4-substituted quinolines |

| Methylthio substitution | 6-Bromo-4-chloroquinoline | Sodium methylthiolate | DMF, heat | 70–85 | >95 | Requires careful control |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(methylthio)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The quinoline ring can be reduced under catalytic hydrogenation conditions to yield partially or fully hydrogenated derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane.

Reduction: Catalysts like palladium on carbon, hydrogen gas, and solvents like ethanol or methanol.

Major Products Formed

Substitution: Derivatives with different functional groups replacing the bromine atom.

Oxidation: Sulfoxides or sulfones.

Reduction: Hydrogenated quinoline derivatives.

Scientific Research Applications

4-Bromo-6-(methylthio)quinoline has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Material Science: Quinoline derivatives, including this compound, are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(methylthio)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and DNA. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription . The bromine and methylthio groups may enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

6-Bromo-4-chloroquinoline (CAS: 65340-70-7)

- Substituents : Bromine (6-position), chlorine (4-position).

- Key Differences: The absence of a methylthio group reduces sulfur-mediated electronic effects.

- Synthetic Utility: Widely used as a precursor for Suzuki-Miyaura cross-coupling reactions to generate 4-anilinoquinoline derivatives .

- Molecular Weight : 242.5 g/mol .

4-Bromo-6-(trifluoromethoxy)quinoline (CAS: 1189105-68-7)

- Substituents : Bromine (4-position), trifluoromethoxy (-OCF₃) (6-position).

- Key Differences : The trifluoromethoxy group is highly electron-withdrawing, increasing metabolic stability compared to methylthio. This compound is priced at 63.00–556.00 € (98% purity), reflecting its specialized applications .

- Molecular Weight : 288.06 g/mol .

4-Bromo-6-hydroxyquinoline (CAS: 876491-87-1)

- Substituents : Bromine (4-position), hydroxyl (-OH) (6-position).

- Key Differences : The hydroxyl group enhances hydrophilicity but reduces lipophilicity, limiting blood-brain barrier permeability. It serves as an intermediate in organic synthesis, with production scales up to 50 kg .

- Molecular Weight : 224.05 g/mol .

4-Bromo-6-quinolinecarbonitrile (CAS: 642477-82-5)

- Substituents: Bromine (4-position), cyano (-CN) (6-position).

- Its molecular weight is 233.07 g/mol .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Solubility |

|---|---|---|---|---|

| 4-Bromo-6-(methylthio)quinoline | ~254.11 | -Br (4), -SCH₃ (6) | ~3.5 | Low (DMSO) |

| 6-Bromo-4-chloroquinoline | 242.5 | -Br (6), -Cl (4) | ~2.8 | Moderate (DCM) |

| 4-Bromo-6-hydroxyquinoline | 224.05 | -Br (4), -OH (6) | ~1.9 | High (Water) |

| 4-Bromo-6-(trifluoromethoxy)quinoline | 288.06 | -Br (4), -OCF₃ (6) | ~4.1 | Low (THF) |

*LogP estimates based on substituent contributions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-6-(methylthio)quinoline, and how do reaction conditions influence yield and purity?

- Methodology :

- Microwave-Assisted Synthesis : Microwave irradiation reduces reaction times (e.g., from 12 hours to 1–2 hours) compared to conventional heating. Use a Pd-catalyzed coupling reaction between 4-bromoquinoline precursors and methylthiolate nucleophiles under inert conditions .

- Protecting Group Strategy : Protect the quinoline ring's reactive positions (e.g., using trimethylsilyl groups) to prevent undesired substitutions during methylthio group introduction. Deprotection is achieved via mild acid hydrolysis .

- Validation : Confirm purity (>95%) via HPLC and characterize intermediates using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar quinoline derivatives?

- Analytical Workflow :

- NMR : The methylthio group (-SCH) produces a singlet at ~2.5 ppm in H NMR. Bromine’s deshielding effect shifts aromatic protons downfield (7.5–8.5 ppm). Use C NMR to identify C-Br (105–110 ppm) and C-S (40–45 ppm) signals .

- Mass Spectrometry : HRMS shows a molecular ion peak at m/z 268.98 (CHBrNS) with isotopic patterns characteristic of bromine (1:1 ratio for Br/Br) .

- XRD : Single-crystal X-ray diffraction resolves substituent positions, critical for differentiating regioisomers (e.g., 4-Bromo-8-(methylthio)quinoline) .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Reactivity Profile :

- Suzuki-Miyaura Coupling : The bromine atom undergoes Pd-catalyzed coupling with aryl boronic acids. Optimize using Pd(PPh) (2 mol%), KCO, and DMF at 80°C. The methylthio group remains intact under these conditions .

- Nucleophilic Substitution : Replace bromine with amines (e.g., piperazine) via SNAr in DMSO at 120°C. Monitor selectivity to avoid sulfide oxidation .

- Oxidation Risks : The methylthio group oxidizes to sulfoxide (-SOCH) with HO/AcOH; use inert atmospheres for redox-sensitive reactions .

Advanced Research Questions

Q. How does the methylthio group at the 6-position influence the compound’s structure-activity relationships (SAR) in medicinal chemistry?

- SAR Insights :

- Electron-Withdrawing Effects : The -SCH group increases electrophilicity at the 4-position, enhancing interactions with nucleophilic residues in enzymes (e.g., kinase ATP-binding pockets). Compare with -OCH analogs, which show reduced binding affinity due to lower lipophilicity .

- Biological Stability : Methylthio derivatives exhibit longer half-lives in microsomal assays than methyl analogs, attributed to sulfur’s resistance to CYP450 oxidation .

- Data Table :

| Substituent Position | LogP | IC (Kinase X) |

|---|---|---|

| 6-SCH | 3.2 | 12 nM |

| 6-OCH | 2.1 | 45 nM |

| 6-CH | 2.8 | 28 nM |

| Source: Comparative studies on quinoline derivatives . |

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Critical Analysis :

- Solubility Variability : Discrepancies in IC values (e.g., 10–100 nM for antiparasitic activity) may arise from DMSO concentration differences in assays. Standardize to ≤0.1% DMSO .

- Metabolite Interference : Active metabolites (e.g., sulfoxide derivatives) can skew results. Use LC-MS/MS to quantify parent compound vs. metabolites in cell-based assays .

- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). The methylthio group’s van der Waals interactions improve binding scores vs. des-methylthio analogs .

- MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess stability. The bromine atom stabilizes π-stacking with Phe residues in >80% of trajectories .

- QSAR Models : Develop 2D-QSAR using descriptors like polar surface area (PSA) and molar refractivity. R > 0.85 achieved in predicting cytotoxicity .

Technical Challenges & Solutions

Q. What are the limitations in scaling up this compound synthesis, and how are they addressed?

- Scale-Up Issues :

- Byproduct Formation : Bromine displacement by methylthio groups competes at >100 g scale. Use flow chemistry to control residence time and minimize byproducts .

- Purification : Silica gel chromatography is impractical for large batches. Switch to recrystallization (ethanol/water, 70:30) for >90% recovery .

- Process Analytics : Implement in-line FTIR to monitor reaction progression and automate quenching .

Q. How do substituent electronic effects complicate the interpretation of spectroscopic data for derivatives?

- Case Study :

- H NMR Splitting : Electron-withdrawing -SCH deshields adjacent protons, causing unexpected splitting patterns. Compare with DFT-calculated chemical shifts (Gaussian 16) .

- Mass Fragmentation : Bromine loss during ESI-MS creates ambiguous peaks. Use collision-induced dissociation (CID) at 20 eV to differentiate [M-Br] from other fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.